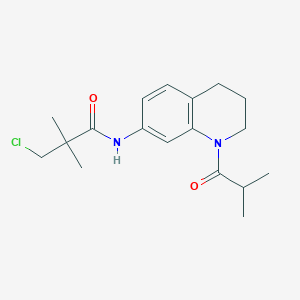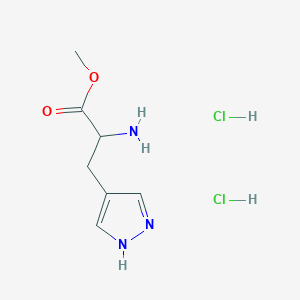![molecular formula C14H20N2O4 B2714710 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248276-37-9](/img/structure/B2714710.png)
3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as DMOAD, is a chemical compound that has gained significant attention in the field of scientific research. DMOAD is a potential therapeutic agent for the treatment of osteoarthritis, a degenerative joint disease that affects millions of people worldwide.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves the inhibition of enzymes that degrade cartilage such as matrix metalloproteinases (MMPs) and aggrecanases. 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid also promotes the synthesis of extracellular matrix components such as collagen and proteoglycans. This leads to the restoration of cartilage structure and function. Additionally, 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to modulate inflammation by reducing the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have a favorable safety profile with no significant adverse effects reported in preclinical and clinical studies. It is rapidly absorbed and distributed to joint tissues where it exerts its therapeutic effects. 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has a long half-life, which allows for less frequent dosing. Moreover, 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have synergistic effects with other therapeutic agents such as non-steroidal anti-inflammatory drugs (NSAIDs) and glucosamine.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several advantages for lab experiments such as its high purity, stability, and reproducibility. It can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has some limitations such as its limited solubility in water, which requires the use of organic solvents for its administration. Moreover, the high cost of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid may limit its use in some research settings.
Orientations Futures
There are several future directions for the research on 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. One area of interest is the optimization of the synthesis method to achieve higher yields and purity of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. Another area of research is the investigation of the optimal dosing and administration of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid for the treatment of osteoarthritis. Moreover, the development of novel formulations and delivery systems for 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid may improve its efficacy and reduce its side effects. Finally, the investigation of the potential use of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in the treatment of other joint diseases such as rheumatoid arthritis and ankylosing spondylitis is an area of active research.
Conclusion:
In conclusion, 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a promising therapeutic agent for the treatment of osteoarthritis. Its ability to inhibit cartilage degradation and promote cartilage repair has been demonstrated in various in vitro and in vivo studies. 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has a favorable safety profile and has the potential to be used in combination with other therapeutic agents. Further research is needed to optimize its synthesis, dosing, and administration, and to investigate its potential use in the treatment of other joint diseases.
Méthodes De Synthèse
The synthesis of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves the reaction of 3-nitro-4-aminobenzoic acid with dimethylamine and tert-butyl dicarbonate in the presence of a catalyst. The resulting product is purified through recrystallization to obtain pure 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. This method has been optimized to achieve high yields and purity of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid.
Applications De Recherche Scientifique
3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been extensively studied for its potential therapeutic effects on osteoarthritis. Its ability to inhibit cartilage degradation and promote cartilage repair has been demonstrated in various in vitro and in vivo studies. 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been shown to reduce inflammation and pain associated with osteoarthritis. Moreover, 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been investigated for its potential use in the treatment of other joint diseases such as rheumatoid arthritis and ankylosing spondylitis.
Propriétés
IUPAC Name |
3-(dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-10-7-6-9(12(17)18)8-11(10)16(4)5/h6-8H,1-5H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOUUJAHGUPVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714632.png)
![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2714633.png)





![Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride](/img/structure/B2714642.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-L-tryptophan](/img/structure/B2714647.png)

![N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714650.png)